2-(diethylamino)-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide
Overview
Description
2-(diethylamino)-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide is an organic compound with a complex structure that includes a glycinamide backbone, a cyclohexyl ring, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the hydroxyphenyl group. The glycinamide backbone is then introduced through a series of reactions that may include amide bond formation and alkylation. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the cyclohexyl ring or the glycinamide backbone.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the cyclohexyl ring could produce different cyclohexanol derivatives.
Scientific Research Applications
2-(diethylamino)-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may play a crucial role in binding to these targets, while the glycinamide backbone can modulate the compound’s overall activity. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Diethylethylenediamine
- N,N’-Dimethylethylenediamine
- N,N’-Diethylcyclohexylamine
Uniqueness
2-(diethylamino)-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the hydroxyphenyl group, in particular, distinguishes it from other similar compounds and contributes to its unique reactivity and biological activity.
Properties
IUPAC Name |
2-(diethylamino)-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-4-21(5-2)14-18(23)20-19(3)13-7-6-8-17(19)15-9-11-16(22)12-10-15/h9-12,17,22H,4-8,13-14H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQINWEHNZRTUQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1(CCCCC1C2=CC=C(C=C2)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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